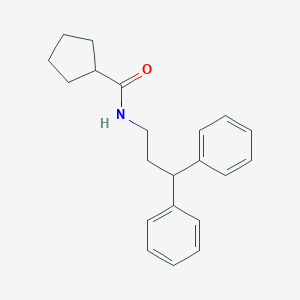![molecular formula C21H24O2 B258786 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol](/img/structure/B258786.png)
2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol, also known as DBNDO, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has a unique chemical structure that has led to its investigation for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol is not fully understood, but it is believed to involve the formation of a complex with a metal catalyst, which then participates in the desired reaction. Additionally, the unique structure of 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol allows for its use as a chiral auxiliary, which can lead to the formation of enantiomerically pure products.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol, but it has been shown to be non-toxic and non-carcinogenic. Additionally, studies have shown that 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol has low mutagenic potential, making it a potentially useful compound in drug discovery and development.
実験室実験の利点と制限
The unique structure of 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol allows for its use in various lab experiments, including as a chiral auxiliary and as a building block for the synthesis of other compounds. However, the synthesis of 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol can be challenging and requires specific reagents and conditions, which can limit its use in certain experiments.
将来の方向性
Future research on 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol could focus on its potential use in drug discovery and development, as well as its use in various organic synthesis reactions. Additionally, the synthesis of 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol could be optimized to make it more accessible for use in lab experiments. Further studies could also explore the potential biochemical and physiological effects of 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol.
Conclusion
In conclusion, 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol is a synthetic compound that has been studied for its potential use in various scientific research applications. The synthesis of 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol involves the reaction of 1,5-cyclooctadiene with phenylmagnesium bromide, followed by a reaction with hydrogen peroxide and sodium hydroxide. 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol has been investigated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Future research could focus on its potential use in drug discovery and development, as well as its use in various organic synthesis reactions.
合成法
The synthesis of 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol involves the reaction of 1,5-cyclooctadiene with phenylmagnesium bromide, followed by a reaction with hydrogen peroxide and sodium hydroxide. This results in the formation of 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol as a white crystalline solid.
科学的研究の応用
2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol has been studied for its potential use in various scientific research applications, including as a catalyst in organic synthesis reactions, as a chiral auxiliary in asymmetric synthesis, and as a building block for the synthesis of other compounds.
特性
製品名 |
2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol |
|---|---|
分子式 |
C21H24O2 |
分子量 |
308.4 g/mol |
IUPAC名 |
2,6-diphenylbicyclo[3.3.1]nonane-2,6-diol |
InChI |
InChI=1S/C21H24O2/c22-20(16-7-3-1-4-8-16)13-11-19-15-18(20)12-14-21(19,23)17-9-5-2-6-10-17/h1-10,18-19,22-23H,11-15H2 |
InChIキー |
BIUHNCRPTSDNMC-UHFFFAOYSA-N |
SMILES |
C1CC(C2CCC(C1C2)(C3=CC=CC=C3)O)(C4=CC=CC=C4)O |
正規SMILES |
C1CC(C2CCC(C1C2)(C3=CC=CC=C3)O)(C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B258703.png)

![Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B258709.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B258712.png)
![1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B258713.png)
![Methyl 4,5-dimethyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B258714.png)
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B258715.png)
![Isopropyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B258716.png)
![Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B258717.png)
![dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B258720.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B258725.png)
![6,7-dimethoxy-2-(4-methylphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B258726.png)
![5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B258727.png)
